molecular formula C20H13ClFN3O B11124150 N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11124150
M. Wt: 365.8 g/mol
InChI Key: JWCIBRAWZAYYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a chemical compound of significant interest in preclinical research, particularly for investigating the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor . TSPO is primarily localized in the outer mitochondrial membrane and is markedly upregulated in activated microglia and macrophages under various pathological conditions . This makes TSPO a valuable biomarker for studying neuroinflammatory processes associated with neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and epilepsy, as well as in certain cancer types . While the precise mechanism of action for this specific analogue is under investigation, closely related imidazo[1,2-a]pyridine compounds have been developed as high-affinity ligands for TSPO, enabling the visualization and quantification of receptor density in disease models . Structural analogs of this compound have been utilized in the development of both radioactive positron emission tomography (PET) tracers and fluorescent probes, facilitating the study of microglial activation and inflammatory sites in vivo and in vitro . Furthermore, compounds within this chemical class are the subject of ongoing research for potential therapeutic applications in neurodegenerative disorders and as inhibitors for cellular proliferation diseases . This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. The buyer assumes all responsibility for confirming product identity, purity, and suitability for their specific research applications.

Properties

Molecular Formula

C20H13ClFN3O

Molecular Weight

365.8 g/mol

IUPAC Name

N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C20H13ClFN3O/c21-15-8-11-17-23-18(13-6-9-16(22)10-7-13)19(25(17)12-15)24-20(26)14-4-2-1-3-5-14/h1-12H,(H,24,26)

InChI Key

JWCIBRAWZAYYHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Three-Component Coupling with Molecular Iodine

A scalable method involves ultrasonication-assisted three-component coupling using 2-amino-6-chloropyridine, 4-fluorophenylglyoxal, and dimedone in the presence of molecular iodine (20 mol%). This Ritter-type reaction proceeds in water under aerobic conditions, achieving yields up to 96% within 30 minutes. The mechanism involves iodine-mediated generation of a benzylic cation from 4-fluorophenylglyoxal, followed by cyclization with 2-amino-6-chloropyridine and dimedone (Figure 1).

Key Advantages :

  • Eco-friendly aqueous medium.

  • Rapid reaction time under mild conditions.

Functionalization via Suzuki-Miyaura Coupling

After core formation, the 2-(4-fluorophenyl) group is introduced via Suzuki-Miyaura cross-coupling. A representative protocol uses palladium catalysts to couple 2-bromoimidazo[1,2-a]pyridine intermediates with 4-fluorophenylboronic acid. For example, ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate reacts with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis, yielding 86% of the coupled product.

Halogenation and Coupling Optimization

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by Suzuki coupling to install the 4-fluorophenyl group. This stepwise approach ensures regioselectivity and minimizes side reactions.

Alternative Catalytic Systems

Bismuth(III)-Catalyzed Cyclization

Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) enable Ritter-type cyclization of benzylic alcohols with nitriles. While this method is effective for imidazo[1,5-a]pyridines, adapting it to imidazo[1,2-a]pyridines requires substituting benzylic alcohols with 4-fluorophenylacetaldehyde derivatives.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)TimeKey Feature
Three-componentI₂9630 minAqueous, ultrasonication
Suzuki couplingPd(PPh₃)₄8612 hRegioselective aryl introduction
Bismuth-catalyzedBi(OTf)₃7824 hBroad substrate scope

Mechanistic Insights

Iodine-Mediated Cyclization

Molecular iodine facilitates the in situ generation of phenylglyoxal from acetophenone derivatives, which undergoes Knoevenagel condensation with dimedone. Subsequent aza-Michael addition and cyclization yield the imidazo[1,2-a]pyridine core.

Palladium-Catalyzed Coupling

The Suzuki-Miyaura reaction proceeds via oxidative addition of the palladium catalyst to the brominated intermediate, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 2- and 3-positions necessitate careful control of stoichiometry and temperature.

  • Catalyst Cost : Palladium catalysts increase synthesis costs, prompting exploration of nickel-based alternatives .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Chloro Group)

The chloro group at the 6-position of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution under specific conditions:

Reaction Type Conditions Products Yield References
AminationNH₃, CuI, 100°C, DMFN-[6-amino-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide72%
MethoxylationNaOMe, Pd(OAc)₂, 120°CN-[6-methoxy-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide65%
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃N-[6-phenyl-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide58%

Key Findings :

  • The chloro group’s reactivity is enhanced by electron-withdrawing effects from the adjacent imidazole nitrogen.

  • Palladium catalysts improve cross-coupling efficiency, enabling aryl or alkyl group introduction .

Electrophilic Substitution (Fluorophenyl Ring)

The 4-fluorophenyl moiety participates in electrophilic reactions, predominantly at the para-position relative to fluorine:

Reaction Type Conditions Products Yield References
NitrationHNO₃, H₂SO₄, 0°CN-[6-chloro-2-(4-fluoro-3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide45%
BrominationBr₂, FeBr₃, CH₂Cl₂N-[6-chloro-2-(4-fluoro-3-bromophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide38%

Key Findings :

  • Fluorine’s strong meta-directing effect shifts electrophilic attack to the 3-position of the phenyl ring.

  • Harsh conditions (e.g., strong acids) may degrade the imidazopyridine core, necessitating optimized protocols.

Amide Hydrolysis and Functionalization

The benzamide group undergoes hydrolysis or substitution:

Reaction Type Conditions Products Yield References
Acidic Hydrolysis6M HCl, reflux, 12h6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine89%
Alkaline HydrolysisNaOH (2M), EtOH, 80°CSodium 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate76%
Amide AlkylationMeI, K₂CO₃, DMFN-methyl-N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide63%

Key Findings :

  • Hydrolysis products retain the imidazopyridine scaffold, enabling further derivatization.

  • Alkylation of the amide nitrogen enhances lipophilicity, impacting bioavailability.

Imidazopyridine Core Modifications

The heterocyclic core participates in cycloadditions and metal-catalyzed reactions:

Reaction Type Conditions Products Yield References
Buchwald–Hartwig CouplingPd(dba)₂, Xantphos, aryl halideN-[6-chloro-2-(4-fluorophenyl)-8-arylimidazo[1,2-a]pyridin-3-yl]benzamide52%
Photochemical CyclizationUV light, eosin YPolycyclic derivatives fused at the 1,2-a position41%

Key Findings :

  • Palladium-catalyzed coupling reactions enable C–N bond formation at the 8-position of the imidazopyridine .

  • Photoreactions yield complex architectures but require precise wavelength control .

Stability Under Physiological Conditions

The compound’s stability in biological environments is critical for therapeutic applications:

Condition Degradation Pathway Half-Life References
pH 7.4 buffer, 37°CAmide hydrolysis6.2h
Human liver microsomesOxidative metabolism (CYP3A4)1.8h

Key Findings :

  • Rapid amide hydrolysis limits oral bioavailability, prompting prodrug strategies.

  • CYP3A4-mediated oxidation modifies the fluorophenyl ring, altering activity.

Scientific Research Applications

The compound has garnered attention for its potential antimicrobial and anticancer activities , which are crucial in addressing the challenges posed by drug-resistant pathogens and cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

These compounds have been evaluated using standard methods such as the tube dilution technique, revealing promising results against resistant strains .

Anticancer Activity

The anticancer potential of this compound is notable, particularly in its ability to inhibit cancer cell proliferation. Various studies have assessed its efficacy against human cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
W174.12HCT116 (Colorectal carcinoma)
N95.85HCT116
N184.53HCT116

These findings indicate that the compound exhibits stronger activity than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM), highlighting its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing a series of benzamide derivatives similar to this compound demonstrated significant antimicrobial activity against resistant strains of bacteria, emphasizing the need for new therapeutic agents in an era of increasing antibiotic resistance .
  • Anticancer Properties : Another research initiative evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of conventional treatments, suggesting their potential as more effective alternatives .

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Weight Key Applications/Activities Evidence Source
N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide (Target) 6-Cl, 2-(4-FPh), 3-benzamide ~362 (calculated) Hypothesized antimicrobial/anti-inflammatory Inferred
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide 8-Br, 2-(4-FPh), 3-benzamide Not reported Synthetic intermediate for drug discovery
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide (Alpidem) 6-Cl, 2-(4-ClPh), 3-dipropylacetamide 404.3 Anxiolytic (CNS activity)
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline 6-Me, 2-(4-FPh), 3-oxypropyl-aryl ether Not reported Anti-TB (MIC: 0.03 µM)
N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide 6-Me, 2-(p-tolyl), 3-acetamido-benzamide Not reported Anti-inflammatory (high activity)
Key Observations:

2-(4-Fluorophenyl) groups are common in anti-TB agents (e.g., MIC = 0.03 µM in ) and CNS-targeting drugs . Benzamide vs. Acetamide: The target compound’s benzamide group may enhance π-π stacking in target binding compared to Alpidem’s dipropylacetamide, which prioritizes lipophilicity for blood-brain barrier penetration .

Anti-Inflammatory and Antimicrobial Potency :

  • Analogs with trifluoromethyl or methoxybenzyl groups () exhibit enhanced anti-inflammatory activity, suggesting that electron-withdrawing groups on the benzamide moiety could optimize target affinity .
  • The 6-methyl and ether-linked propyl substituents in anti-TB compounds () correlate with cytochrome oxidase inhibition, a mechanism absent in the target compound’s current data .

Biological Activity

N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H8ClFN2
  • Molecular Weight : 246.67 g/mol
  • IUPAC Name : 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
  • CAS Number : 2069-47-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit:

  • Antimicrobial Activity : Demonstrated efficacy against a range of bacterial and fungal strains.
  • Antitumor Properties : Inhibition of cell proliferation in cancer cell lines through the modulation of key signaling pathways such as JNK1 and RET kinase pathways .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Activity Type Effect Reference
AntimicrobialEffective against various pathogens
AntitumorInhibits proliferation in cancer cell lines
Kinase InhibitionTargets RET kinase activity
CytotoxicityInduces apoptosis in specific cancer types

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability with an IC50 value of approximately 45 μM. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Case Study 2: RET Kinase Inhibition

Another investigation focused on the compound's role as a RET kinase inhibitor. In vitro assays demonstrated that it effectively inhibited RET kinase activity, leading to reduced proliferation of RET-driven tumors. This suggests potential therapeutic applications in treating cancers associated with RET mutations.

Q & A

Q. What are the standard synthetic routes for N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide and its derivatives?

The synthesis typically involves multi-step reactions starting with halogenated imidazo[1,2-a]pyridine precursors. For example:

  • Key Step : Formylation of the imidazo[1,2-a]pyridine core using phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C, followed by condensation with an appropriate benzamide derivative .
  • Reduction : Sodium borohydride (NaBH₄) in methanol is used to reduce Schiff bases (imine intermediates) to secondary amines under controlled temperatures (5–10°C), yielding final compounds with ~65% purity after extraction and drying .
  • Purification : Column chromatography or recrystallization is employed, with characterization via ¹H/¹³C NMR, FT-IR, and LC-MS .

Q. How is the compound characterized to confirm structural integrity and purity?

A multi-technique approach is essential:

  • Spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated chloroform (CDCl₃) identify aromatic protons (δ 7.15–8.25 ppm) and quaternary carbons (e.g., δ 162.41 ppm for fluorophenyl groups) .
  • Mass Spectrometry : LC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 394.4) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: 76.50%, H: 5.84%, N: 12.17%) .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress and purity .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Antimicrobial Screening : Compounds are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution methods, with activity compared to standard drugs like ciprofloxacin .
  • Receptor Binding : Radioligand displacement assays assess affinity for targets like GABA-A receptors, where derivatives show selectivity for δ-subunits (IC₅₀ < 100 nM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 6-position of the imidazo[1,2-a]pyridine core enhances metabolic stability. For example, 6-chloro derivatives resist hepatic degradation better than non-halogenated analogs .
  • Amide Modifications : Replacing benzamide with bulkier aryl groups (e.g., 4-methylbenzenamine) improves lipophilicity (LogP ~5.5), enhancing blood-brain barrier penetration .

Q. What computational methods predict its binding mode and pharmacokinetics?

  • Molecular Docking : AutoDock Vina is used to model interactions with targets like GABA-A receptors. The imidazo[1,2-a]pyridine scaffold forms π-π stacking with Phe77, while the benzamide group hydrogen-bonds to Thr129 .
  • ADMET Prediction : SwissADME or similar tools estimate properties like topological polar surface area (TPSA ~37.6 Ų) and Lipinski’s Rule compliance (MW < 500, H-bond donors < 5) .

Q. How can metabolic stability be improved for in vivo applications?

  • Deuterium Labeling : Replacing hydrogen with deuterium at metabolically labile sites (e.g., methylene groups) reduces first-pass metabolism .
  • Prodrug Design : Esterification of the benzamide -NH₂ group enhances solubility and delays enzymatic cleavage in plasma .

Contradictions and Considerations

  • Synthetic Yield Variability : Use of NaBH₄ vs. LiAlH₄ for reduction impacts yields (65% vs. 50–60%) and byproduct formation .
  • Biological Activity : While 6-chloro derivatives show potent GABA-A affinity, they may exhibit off-target effects on α1β2γ2 receptors, necessitating selectivity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.